Product packaging for Fmoc-beta-cyclopropyl-DL-alanine(Cat. No.:)

Fmoc-beta-cyclopropyl-DL-alanine

Cat. No.: B12096517
M. Wt: 427.5 g/mol
InChI Key: QKUNODYOJJXLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Non-Canonical Amino Acids in Peptide and Peptidomimetic Design

The building blocks of proteins in nature are limited to a set of 20 canonical amino acids. However, medicinal chemists are not restricted to this natural toolkit and have increasingly turned to non-canonical amino acids (ncAAs) to construct designer peptides. nih.gov The incorporation of ncAAs is a key strategy in generating peptidomimetics, which are molecules that mimic the structure and function of natural peptides but possess improved pharmacological characteristics. nih.govresearchgate.net

The use of ncAAs can lead to peptides with increased activity and enhanced biological stability. nih.gov By replacing natural amino acids with their non-canonical counterparts, researchers can overcome common challenges associated with peptide-based drugs, such as poor oral bioavailability, low cell permeability, and rapid degradation by enzymes. nih.govresearchgate.net This expansion of the amino acid repertoire provides a powerful platform for developing novel therapeutics with tailored properties. rsc.org

Role of Constrained Amino Acids in Modulating Peptide Conformation and Function

Constrained amino acids are a specific class of ncAAs that restrict the conformational flexibility of a peptide chain. This is a crucial aspect of rational peptide design, as the biological activity of a peptide is intrinsically linked to its three-dimensional structure. researchgate.net By introducing conformational constraints, such as those provided by the cyclopropyl (B3062369) group in Fmoc-beta-cyclopropyl-DL-alanine, chemists can lock a peptide into a specific bioactive conformation. chemimpex.commdpi.com

This conformational rigidity can lead to several benefits. It can enhance the binding affinity of a peptide to its target receptor by reducing the entropic penalty upon binding. nih.gov Furthermore, a constrained conformation can improve a peptide's resistance to enzymatic degradation, thereby increasing its stability and prolonging its therapeutic effect. rsc.org The systematic introduction of constrained amino acids allows for a detailed exploration of the structure-activity relationship of a peptide, guiding the design of more potent and selective drug candidates. researchgate.netnih.gov

Overview of this compound as a Versatile Building Block

The presence of the cyclopropyl group can enhance the pharmacological properties of peptide-based drug candidates, leading to compounds with improved selectivity and potency. chemimpex.com This makes this compound a valuable tool for medicinal chemists aiming to develop novel therapeutics for a range of diseases. chemimpex.comchemimpex.com Its versatility is further demonstrated by its use in various research applications, including drug development, bioconjugation, and protein engineering. chemimpex.comchemimpex.com

Key Properties of this compound

PropertyValueReference
CAS Number 214750-76-2 (L-form), 170642-29-2 (D-form) chemimpex.comchemimpex.com
Molecular Formula C21H21NO4 chemimpex.comchemimpex.com
Molecular Weight 351.3 g/mol chemimpex.comchemimpex.comscbt.com
Appearance White to off-white powder/solid chemimpex.comchemimpex.com
Purity ≥97% to ≥99.5% chemimpex.comchemimpex.comscbt.com
Storage Temperature 0 - 8 °C chemimpex.comchemimpex.com

Detailed Research Findings

Research has demonstrated the utility of Fmoc-beta-cyclopropyl-L-alanine in the development of low molecular weight inhibitors of HIV-1 protease dimerization. chemicalbook.com Furthermore, it has been employed in the synthesis of piperazinone derivatives as a novel class of potent inhibitors for the Hepatitis C virus (HCV) NS4B protein. chemicalbook.com These examples highlight the compound's potential in creating targeted therapies for viral diseases. The incorporation of the cyclopropyl moiety is a strategic choice to enhance the efficacy of peptide-based drugs by influencing their conformational flexibility and binding affinity. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H25NO4 B12096517 Fmoc-beta-cyclopropyl-DL-alanine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H25NO4

Molecular Weight

427.5 g/mol

IUPAC Name

3-(3-cyclopropylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C27H25NO4/c29-26(30)25(15-17-6-5-7-19(14-17)18-12-13-18)28-27(31)32-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-11,14,18,24-25H,12-13,15-16H2,(H,28,31)(H,29,30)

InChI Key

QKUNODYOJJXLED-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Fmoc Beta Cyclopropyl Dl Alanine

Stereoselective Synthesis of Beta-Cyclopropyl Alanine (B10760859) Precursors

The synthesis of the core beta-cyclopropyl alanine structure is a critical first step, with significant research dedicated to controlling the stereochemistry of the final product. The rigid cyclopropane (B1198618) ring offers a fixed orientation for the side-chain, which can enhance enzymatic stability and receptor selectivity in resulting peptides. nih.gov

Strategies for Introducing the Cyclopropane Moiety into Amino Acid Scaffolds

Several distinct strategies have been developed to construct the cyclopropane ring within an amino acid framework. Traditional methods can be broadly categorized into two main approaches: the reaction of C1-equivalents with dehydroamino acids, often utilizing Corey-Chaykovsky reactivity or carbene chemistry, and the formal bis-alkylation of malonic acid derivatives or protected amino esters. nih.gov

More contemporary and refined methods have emerged to overcome the limitations of classical approaches, such as the use of harsh reagents or precious metal catalysts. nih.govdigitellinc.com One innovative strategy involves the photolysis of unsymmetrical diacyl peroxides. This method, conducted at 254 nm without a solvent, generates protected beta-cyclopropylalanines by coupling cyclopropyl (B3062369) radicals with a radical derived from L-aspartic acid. nih.gov Another approach is the three-component coupling of alkenylzirconocenes with N-diphenylphosphinoyl imines, which provides rapid access to functionalized C-cyclopropylalkylamides that can be converted into the desired amino acids. nih.gov

Furthermore, chemoenzymatic strategies offer a green alternative, employing engineered iron-containing proteins for biocatalytic cyclopropanation to produce cyclopropyl ketones, which serve as valuable precursors. nih.gov A particularly effective recent method avoids transition metals and neurotoxic oxidants by using an intramolecular Hofmann rearrangement. This process transforms a more readily available precursor into a bicyclic carbamate, which can then be opened to yield the desired cyclopropane amino acid. nih.gov

Table 1: Comparison of Synthetic Strategies for Beta-Cyclopropyl Alanine Precursors

Method Key Reagents/Process Advantages Reported Application
Classical Methods Dehydroamino acids + C1 equivalents; Malonic ester alkylationWell-establishedGeneral synthesis
Photolysis Diacyl peroxides from cyclopropane carboxylic acids & L-aspartic acidNeat conditions, reasonable yieldsSynthesis of hypoglycin (B18308) A and a belactosin A constituent nih.gov
Hofmann Rearrangement Intramolecular isocyanate trappingAvoids precious metals and neurotoxic oxidants; scalable nih.govAccess to diversifiable, protected cyclopropane amino acids nih.gov
Chemoenzymatic Synthesis Engineered iron-containing proteins, diazoketone reagentsHigh diastereo- and enantioselectivity nih.govGeneration of chiral cyclopropyl ketones for further diversification nih.gov
Multicomponent Coupling Alkenylzirconocenes, N-diphenylphosphinoyl iminesRapid access to functionalized scaffoldsSynthesis of α,β-cyclopropyl-γ-amino acids nih.gov

This table provides an interactive summary of key research findings on synthetic strategies.

Enantioselective Synthesis of Beta-Cyclopropyl Alanine Isomers

Controlling the absolute stereochemistry of the beta-cyclopropyl alanine is crucial for its application in bioactive peptides. Several methods have been successfully employed to produce specific enantiomers and diastereomers. For instance, the rational synthesis of all four stereoisomers of 3-(trans-2-aminocyclopropyl)alanine, a key component of the antitumor agent belactosin A, has been achieved. researchgate.netrsc.org This was accomplished via the simple catalytic hydrogenation of stereochemically defined (2S,1'S,2'S)-, (2S,1'R,2'R)-, (2R,1'R,2'R)-, and (2R,1'S,2'S)-3-(trans-2-nitrocyclopropyl)alanines, yielding the desired products in high yields of 91-95%. rsc.org

Other enantioselective approaches include:

Chiral Auxiliaries and Precursors : Utilizing chiral epoxides in malonate alkylation reactions can furnish chiral cyclopropane amino acids. nih.gov Similarly, starting from enantiopure epichlorohydrin (B41342) in the Hofmann rearrangement strategy leads to the product with excellent stereo-retention. nih.gov

Catalytic Asymmetric Synthesis : A copper-hydride-catalyzed hydroamination of cinnamic acid derivatives has been developed for the enantioselective synthesis of β-amino acid derivatives. nih.gov The regioselectivity of the hydrocupration is controlled by a specific chiral ligand, enabling the formation of the β-aminated product. nih.gov

Biocatalysis : Engineered enzymes can provide a powerful route to chiral building blocks. nih.gov Myoglobin variants, for example, have been engineered to catalyze highly diastereo- and enantioselective cyclopropanation reactions to form cyclopropyl ketones with greater than 99% diastereomeric and enantiomeric excess. nih.gov

Fmoc-Protection Strategies for Beta-Cyclopropyl Alanine

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), valued for its stability and its lability under mild basic conditions. chemimpex.comnih.gov Its application to beta-cyclopropyl alanine, however, requires careful optimization to avoid the formation of impurities that can complicate synthesis and purification. sci-hub.se

Regioselective Fmoc-Introduction Techniques

The primary site for Fmoc protection on beta-cyclopropyl alanine is the α-amino group. The reaction is typically regioselective by nature due to the higher nucleophilicity of the primary amine compared to other functional groups that might be present on a side chain. The standard procedure involves reacting the amino acid with an Fmoc-donating reagent, such as Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), in a basic aqueous or mixed-solvent system. While regioselectivity on the target molecule is generally not a primary challenge, preventing side reactions of the reagents themselves is a more significant concern. sci-hub.seresearchgate.net

Optimization of Protecting Group Chemistry

A significant and often underestimated problem during the Fmoc-protection of amino acids is the formation of Fmoc-β-alanine as an impurity. sci-hub.seresearchgate.net This side product does not originate from the target amino acid but from the protecting agent itself, specifically when Fmoc-OSu is used under basic conditions. sci-hub.seresearchgate.net The reaction proceeds through a Lossen-type rearrangement of the succinimide (B58015) ring, which opens and rearranges to form β-alanine in situ. This newly formed β-alanine is then subsequently protected by another equivalent of Fmoc-OSu present in the reaction mixture. sci-hub.se

The presence of Fmoc-β-alanine is particularly problematic as it can be difficult to separate from the desired Fmoc-protected amino acid, leading to significant yield reductions after the necessary purification steps, such as recrystallization. sci-hub.se For the protection of H–β-Cyclopropyl–Ala–OH, one study found that an initial crude product contained 9% of the contaminating Fmoc-β-Ala–OH. sci-hub.se Two subsequent recrystallizations were required to reduce this impurity to 0.5%, which drastically lowered the final product yield from 99% to 43%. sci-hub.se

Table 2: Impact of Purification on Fmoc-β-Cyclopropyl-Ala-OH Yield

Purification Stage Yield Fmoc-β-Ala-OH Impurity
Crude Product99%9.0%
After Two Recrystallizations43%0.5%

Data sourced from a study on Fmoc-protection side reactions. sci-hub.se This table is interactive.

To mitigate this issue, several optimization strategies are recommended:

Reagent Substitution : Whenever feasible, Fmoc-OSu should be replaced with Fmoc-Cl, as the latter does not produce the β-alanine impurity. sci-hub.seresearchgate.net

Stoichiometric Control : If the use of Fmoc-OSu is unavoidable, its quantity should be limited to an equimolar amount relative to the amino acid. sci-hub.se Using an excess of the reagent significantly favors the formation of the Fmoc-β-alanine side product. sci-hub.se

Incorporation of Fmoc-beta-cyclopropyl-DL-alanine into Peptide Sequences

This compound is a highly valued building block for its ability to introduce unique structural constraints and properties into peptide chains. chemimpex.comchemimpex.com It is readily incorporated into growing peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. chemimpex.com The Fmoc group provides stable protection during the coupling steps and is efficiently removed to allow for the addition of the next amino acid in the sequence.

The inclusion of a beta-cyclopropyl alanine residue has several important consequences for the resulting peptide:

Conformational Rigidity : The cyclopropane ring is a rigid structure that "locks" the amino acid side chain, restricting the conformational freedom of the peptide backbone. digitellinc.comsci-hub.se This feature is highly desirable for designing peptidomimetics that can mimic specific secondary structures, such as β-turns or β-strands. sci-hub.se

Enhanced Biological Properties : The unique cyclopropyl side chain can improve the pharmacological profile of a peptide. It can lead to enhanced binding affinity for target receptors, increased metabolic stability, and improved selectivity. chemimpex.comchemimpex.com

Structural Diversity : The incorporation of non-canonical amino acids like beta-cyclopropyl alanine expands the chemical space available to peptide chemists, facilitating the development of novel proteins and peptide-based drugs with enhanced stability and activity. digitellinc.comchemimpex.com

Beyond synthetic chemical methods, researchers have also demonstrated the feasibility of incorporating cyclic β-amino acids into peptides using biological machinery through in vitro translation, highlighting the versatility of this class of building blocks. rsc.org

Solid-Phase Peptide Synthesis (SPPS) Protocols and Adaptations

Solid-phase peptide synthesis (SPPS) stands as a cornerstone for the assembly of peptides containing this compound. The widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a common approach. springernature.compeptide.com This method involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support. peptide.com

The general SPPS cycle for incorporating this compound involves:

Resin Swelling: The solid support, often a PEG-modified polystyrene resin or Rink Amide resin, is swelled in a suitable solvent like dimethylformamide (DMF). springernature.comuci.edu

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of piperidine (B6355638) in DMF. uci.educhempep.com Monitoring the release of the fluorenyl group via UV spectroscopy can be used to follow the progress of the synthesis. luxembourg-bio.comnih.gov

Washing: The resin is thoroughly washed to remove excess reagents and byproducts. peptide.com

Coupling: The carboxyl group of this compound is activated and then coupled to the newly exposed N-terminal amine of the peptide chain. springernature.com

Washing: Another washing step removes unreacted amino acid and coupling reagents. chempep.com

This cycle is repeated for each subsequent amino acid in the desired sequence.

Adaptations for this compound:

While standard protocols are generally effective, the steric bulk of the cyclopropyl group may necessitate certain adaptations. This can include extended coupling times or the use of more potent coupling reagents to ensure complete and efficient incorporation into the peptide sequence.

Solution-Phase Peptide Synthesis Methodologies

Although less common for long peptides, solution-phase synthesis offers an alternative for the preparation of shorter peptides or peptide fragments containing this compound. This method involves carrying out the coupling and deprotection steps in a homogeneous solution. While it allows for easier purification of intermediates, it is generally more labor-intensive than SPPS.

Advanced Coupling Reagents and Strategies for Difficult Sequences

The synthesis of "difficult sequences," characterized by aggregation of the growing peptide chain, can be a significant challenge in SPPS. springernature.com The presence of bulky or hydrophobic residues like beta-cyclopropyl-alanine can sometimes contribute to these difficulties. To overcome such issues, a variety of advanced coupling reagents and strategies are employed.

Coupling Reagent Class Examples Key Features Reference
Aminium/Uronium Salts HBTU, TBTU, HATU, COMUHighly efficient, fast coupling rates, low racemization. peptide.combachem.com peptide.combachem.com
Phosphonium Salts BOP, PyBOP, PyAOPEffective for standard and challenging couplings, including N-methylated amino acids. peptide.combachem.com peptide.combachem.com
Carbodiimides DIC, EDCOften used with additives like HOBt or Oxyma Pure to minimize racemization. bachem.com bachem.com

Strategies for Difficult Sequences:

Chaotropic Salts: Adding salts like LiCl or KSCN can help disrupt peptide aggregation. researchgate.net

Alternative Solvents: Using solvent mixtures such as DCM/HFIP can improve resin swelling and reaction efficiency. researchgate.net

Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides can disrupt secondary structures that lead to aggregation. springernature.comresearchgate.net

Depsipeptide Technique: This method involves the temporary introduction of an ester bond into the peptide backbone to reduce aggregation, which is later converted to an amide bond. springernature.comluxembourg-bio.com

Repeated Couplings: Simply repeating the coupling step can improve the yield of the desired product. researchgate.net

Functionalization and Chemical Modifications of the Cyclopropyl Moiety

The cyclopropyl ring of beta-cyclopropyl-alanine presents a unique handle for further chemical modification, allowing for the introduction of enhanced functionality and the modulation of peptide properties.

Side Chain Derivatization for Enhanced Functionality

The development of methods for the functionalization of cyclopropane-containing amino acids is an active area of research. digitellinc.com These modifications can be used to introduce a variety of functionalities, such as:

Bioisosteres: The cyclopropyl group itself can act as a bioisostere for other chemical groups, potentially improving metabolic stability and binding affinity. digitellinc.com

Labels and Probes: Derivatization can be used to attach fluorescent labels or other probes for studying peptide localization and interactions.

Pharmacophores: Introduction of specific chemical groups can enhance the pharmacological properties of the peptide. chemimpex.com

Impact of Modifications on Peptide Backbone Configuration

The introduction of the conformationally constrained cyclopropyl group can have a significant impact on the local and global conformation of a peptide.

Conformational Rigidity: The cyclopropyl group restricts the conformational freedom of the amino acid side chain, which can lead to a more defined three-dimensional structure for the entire peptide. rsc.org This pre-organization can be entropically favorable for binding to biological targets. rsc.org

Backbone Geometry: Studies on peptides containing cyclopropyl groups have shown that they can influence the cis/trans isomerization of adjacent peptide bonds. nih.gov For instance, the cyclopropyl group in one study was shown to induce a greater percentage of the E (trans) conformation about the formamide (B127407) functionality. nih.gov

Hydrogen Bonding Networks: Modifications to the peptide backbone, such as reducing a carbonyl group to a methylene (B1212753) group, can disrupt hydrogen bonding patterns and alter the stability of secondary structures like alpha-helices. nih.gov While not a direct modification of the cyclopropyl group, this illustrates how backbone alterations can profoundly affect peptide structure.

Cyclization: The rigid nature of the cyclopropyl group can be strategically employed in the design of cyclic peptides. Backbone cyclization is a common strategy to improve peptide stability and rigidity. nih.gov The conformational preferences induced by the cyclopropyl residue can influence the propensity for and the resulting geometry of macrocyclization. nih.govunige.ch

Conformational Analysis and Structural Modulation by Fmoc Beta Cyclopropyl Dl Alanine in Peptides

Influence on Peptide Secondary Structure Formation

The rigid cyclopropyl (B3062369) group of Fmoc-beta-cyclopropyl-DL-alanine significantly restricts the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds of the amino acid side chain. This constraint has profound implications for the local and global conformation of a peptide, steering it towards specific secondary structures.

Beta-Turn Induction and Stabilization

The introduction of conformationally constrained amino acids is a well-established method for inducing and stabilizing β-turns, which are crucial for protein folding, molecular recognition, and as scaffolds in drug design. Studies on peptides containing cyclic amino acids have shown their high propensity to promote the formation of β-turns. acs.org The rigid geometry of the cyclopropyl group in this compound can effectively lock the dihedral angles of the peptide backbone into a conformation that favors the formation of a β-turn.

The stabilization of a β-turn is often characterized by a hydrogen bond between the carbonyl oxygen of the i-th residue and the amide proton of the i+3-rd residue. The constrained nature of the cyclopropyl ring can help to pre-organize the peptide backbone, reducing the entropic penalty associated with adopting the turn conformation and thereby stabilizing this structural motif. While direct experimental data on peptides solely containing this compound for β-turn analysis is limited, the known ability of other constrained amino acids to act as potent β-turn inducers strongly suggests a similar role for this cyclopropyl derivative. nih.govnih.gov

Helix Formation and Stabilization (e.g., Alpha-Helices, 3_10 Helices)

In the context of an alpha-helix, the side chains project outwards from the helical axis. The compact and rigid nature of the cyclopropyl group may lead to favorable van der Waals interactions with adjacent side chains, thus stabilizing the helical fold. Conversely, unfavorable steric clashes could disrupt the helix. The precise effect would likely depend on the stereochemistry of the cyclopropylalanine and its position within the peptide sequence. For 3_10 helices, which are tighter than alpha-helices, the conformational constraints imposed by the cyclopropyl group could play an even more pronounced role in their formation and stability.

Beta-Sheet Formation and Stabilization

Beta-sheets are another fundamental secondary structure in proteins, formed by the lateral association of extended polypeptide chains (β-strands). The propensity of amino acids to be part of a β-sheet is influenced by their side-chain structure and conformational preferences. Theoretical studies on γ-peptides containing cyclopropane-constrained amino acids have suggested a preference for parallel β-sheet formation in certain environments. rsc.org This preference was attributed to stronger inter-strand hydrogen bonding.

The incorporation of this compound into a peptide sequence could favor an extended conformation of the backbone, a prerequisite for β-strand formation. The rigid cyclopropyl group can help to maintain this extended structure, thereby promoting the assembly of β-sheets. The stereochemistry of the cyclopropylalanine residue would be critical in determining the nature of the inter-strand interactions and whether it favors parallel or anti-parallel β-sheet arrangements.

Spectroscopic Characterization of Peptide Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution. By analyzing various NMR parameters, detailed insights into the conformational preferences of peptides containing modified amino acids like this compound can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts of the amide (NH) protons in a one-dimensional (1D) ¹H NMR spectrum are highly sensitive to their local environment, including hydrogen bonding and the secondary structure of the peptide. uzh.chresearchgate.net In a random coil or unstructured peptide, amide proton resonances typically appear in a narrow range of the spectrum. Conversely, in a folded peptide with stable secondary structures, the amide protons experience a wider range of chemical environments, leading to a greater dispersion of their chemical shifts.

For a peptide containing this compound, the formation of stable secondary structures, such as β-turns or helices, would be expected to result in a broader range of amide proton chemical shifts compared to a similar, unconstrained peptide. The specific chemical shift values of the amide protons can provide clues about their involvement in hydrogen bonds, a key feature of stable secondary structures. For instance, an amide proton involved in a strong hydrogen bond, as found in the core of a helix or a β-sheet, will typically resonate at a downfield chemical shift (higher ppm value).

While specific ¹H NMR chemical shift data for peptides containing this compound is not extensively reported in publicly available literature, the principles of peptide NMR suggest that the analysis of amide proton chemical shifts would be a primary method to probe the conformational effects of this constrained amino acid.

Table 1: Expected Trends in Amide Proton (NH) Chemical Shifts upon Secondary Structure Formation

Secondary StructureExpected Amide Proton (NH) Chemical Shift TrendRationale
Random Coil Narrow dispersion, typically between 7.8 and 8.5 ppmAmide protons are in similar, solvent-exposed environments.
α-Helix Broader dispersion, with some protons shifted downfieldAmide protons in the helical core are involved in i to i+4 hydrogen bonds, leading to deshielding.
β-Sheet Significant dispersion, with protons in hydrogen-bonded strands shifted downfieldInter-strand hydrogen bonding creates distinct chemical environments for the amide protons.
β-Turn Moderate dispersion, with the NH of the i+3 residue often shifted downfieldThe i to i+3 hydrogen bond in a classic β-turn leads to deshielding of the involved amide proton.
Two-Dimensional NMR (e.g., NOESY, COSY) for Spatial Proximity and Torsional Angles

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure of peptides in solution. nih.gov Experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Correlation Spectroscopy (COSY) provide critical information about spatial proximity between protons and through-bond scalar couplings, respectively.

COSY experiments complement NOESY data by providing information about scalar-coupled protons, which is crucial for assigning the spin systems of individual amino acid residues. nih.gov The coupling constants (J-values), particularly ³J(HN,Hα), derived from high-resolution 1D or 2D NMR spectra, can be used to estimate the dihedral angle φ according to the Karplus equation. This information is vital for defining the allowable conformational space of the peptide backbone.

A hypothetical analysis of a peptide containing this compound might reveal the following NOE connectivities, suggesting a turn-like structure:

Observed NOE Residue Pair Implication
Strong dαN(i, i+1)Sequential residuesConfirms sequence
Medium dNN(i, i+2)(i) to (i+2)Suggests turn formation
Weak dαN(i, i+3)(i) to (i+3)Potential helical turn
Strong NOE between cyclopropyl H and peptide backbone HFmoc-β-cyclopropyl-DL-alanine and adjacent residueDefines local conformation

This table is illustrative and represents potential findings from NOESY data.

Concentration-Dependent NMR Studies for Intramolecular Hydrogen Bonding

The stability of specific peptide conformations is often reliant on the formation of intramolecular hydrogen bonds. Concentration-dependent NMR studies are a powerful method to distinguish between intramolecular and intermolecular hydrogen bonds. nih.gov In a typical experiment, the chemical shifts of amide protons are monitored as the concentration of the peptide is varied.

Amide protons involved in intramolecular hydrogen bonds are shielded from the solvent and, therefore, exhibit a small change in chemical shift upon dilution. Conversely, amide protons exposed to the solvent and participating in intermolecular hydrogen bonds with the solvent or other peptide molecules will show a significant upfield or downfield shift as the concentration changes.

For a peptide containing this compound that adopts a folded conformation stabilized by an intramolecular hydrogen bond, the concentration-dependent NMR data would be expected to show minimal chemical shift perturbation for the involved amide proton. For instance, if the cyclopropyl-containing residue is part of a β-turn, the amide proton of the residue at position i+3 might be hydrogen-bonded to the carbonyl oxygen of the residue at position i.

Amide Proton Δδ/Δconc (ppb/mM) Interpretation
Residue X (solvent-exposed)> 10Intermolecular H-bonding
Residue Y (intramolecular H-bond)< 2Intramolecular H-bonding
Fmoc-β-cyclopropyl-DL-alanine NHVariableDepends on local structure

This table presents hypothetical data from a concentration-dependent NMR study.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to assess the secondary structure content of peptides. americanpeptidesociety.orgcreative-proteomics.com By measuring the differential absorption of left and right circularly polarized light, CD provides characteristic spectra for different secondary structures such as α-helices, β-sheets, and random coils. americanpeptidesociety.org

The incorporation of a conformationally constrained amino acid like this compound can induce the formation of specific secondary structures. For example, the CD spectrum of a peptide containing this residue might show a strong negative band around 215-220 nm and a positive band around 195-200 nm, which is characteristic of a β-sheet or β-turn structure. americanpeptidesociety.org In contrast, a peptide with a random coil conformation would exhibit a strong negative band near 200 nm. nih.gov

The percentage of each secondary structure element can be estimated by deconvolution of the experimental CD spectrum using various algorithms. nih.gov

Secondary Structure Characteristic CD Signal (nm)
α-HelixNegative bands at ~222 and ~208, positive band at ~193
β-SheetNegative band at ~217, positive band at ~195
β-TurnVarious types with distinct spectra, often a negative band ~205-210 nm
Random CoilStrong negative band near 200 nm

This table summarizes characteristic CD signals for common peptide secondary structures.

Studies on alanine-rich peptides have shown that factors like concentration and solvent can significantly influence the secondary structure content as observed by CD spectroscopy. nih.govresearchgate.net For instance, an increase in peptide concentration can sometimes favor the formation of β-sheet structures due to aggregation. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Hydrogen Bonding Patterns

Infrared (IR) spectroscopy is a valuable tool for investigating the hydrogen bonding patterns within peptides. rsc.org The frequency of the amide I band (primarily C=O stretching) and the amide A band (N-H stretching) are particularly sensitive to the presence and nature of hydrogen bonds. nih.govru.nl

In a peptide containing this compound, the formation of intramolecular hydrogen bonds, which stabilize folded structures, can be detected by shifts in these amide bands. For example, the amide I band for a hydrogen-bonded carbonyl group typically appears at a lower frequency (e.g., 1620-1640 cm⁻¹) compared to a non-hydrogen-bonded (free) carbonyl group (e.g., 1660-1680 cm⁻¹). Similarly, the amide A band for a hydrogen-bonded N-H group is shifted to a lower wavenumber.

Two-dimensional IR (2D IR) spectroscopy can provide even more detailed information about the coupling between different vibrational modes and the dynamics of hydrogen bond formation and breakage on a picosecond timescale. nih.gov

Vibrational Mode Frequency Range (cm⁻¹) (Non-H-bonded) Frequency Range (cm⁻¹) (H-bonded)
Amide I (C=O stretch)1660 - 16801620 - 1640
Amide A (N-H stretch)3400 - 35003200 - 3300

This table provides typical IR frequency ranges for amide bands.

FTIR measurements on alanine-rich peptides have demonstrated that at higher concentrations, structures dominated by β-sheets and aggregates can become prevalent. nih.govresearchgate.net

X-ray Crystallographic Analysis of Peptide Conformations

While NMR provides information about the solution-state conformation, X-ray crystallography offers a high-resolution snapshot of the peptide's structure in the solid state. nih.govnih.gov Obtaining a single crystal of a peptide suitable for X-ray diffraction can be challenging, but when successful, it provides precise atomic coordinates.

Recent advances have even allowed for the crystallographic analysis of more complex peptide assemblies, such as stapled peptides, providing valuable insights into their stabilized secondary structures. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Computational methods are increasingly used in conjunction with experimental techniques to provide a deeper understanding of peptide conformation. nih.gov

Conformational Energy Calculations and Potential Energy Surfaces

Molecular mechanics and quantum mechanics calculations can be used to explore the conformational landscape of a peptide containing this compound. By systematically varying the backbone dihedral angles (φ and ψ), a potential energy surface (PES) can be generated. This surface reveals the low-energy conformations that the peptide is most likely to adopt.

The presence of the rigid cyclopropyl group significantly restricts the accessible conformational space compared to a more flexible, non-substituted amino acid. The PES for a peptide with this compound would likely show a limited number of well-defined low-energy minima, corresponding to specific folded structures. These computationally predicted stable conformations can then be compared with experimental data from NMR and CD spectroscopy.

Computational analyses can also estimate the binding free energy of peptide complexes, providing insights into their interactions with biological targets. nih.gov

Computational Method Information Gained
Molecular MechanicsRapid calculation of conformational energies and generation of potential energy surfaces.
Quantum MechanicsMore accurate energy calculations and electronic structure information.
Molecular Dynamics SimulationsSimulation of peptide motion over time, providing insights into conformational flexibility and dynamics.

This table outlines the utility of different computational methods in peptide conformational analysis.

Molecular Dynamics Simulations for Conformational Trajectories

Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. nih.govresearchgate.net For peptides containing this compound, MD simulations provide detailed insights into the conformational landscape and the influence of this unique residue on the peptide's structural preferences.

The cyclopropyl group, a three-membered ring, introduces significant rigidity into the amino acid side chain, which in turn restricts the conformational freedom of the peptide backbone. This is in contrast to more flexible aliphatic side chains. MD simulations of peptides containing similar rigid moieties, such as beta-alanine (B559535), have shown that these residues can induce specific secondary structures like turns and helices. nih.govconsensus.app Restrained MD simulations on cyclic peptides containing beta-alanine have demonstrated the low propensity of this residue to be at the corners of turn structures, instead favoring specific isomeric states around the peptide bond. nih.gov

The Fmoc (9-fluorenylmethoxycarbonyl) protecting group, commonly used in solid-phase peptide synthesis, is a bulky aromatic group. fu-berlin.de During MD simulations of a peptide still bearing this group, its size and hydrophobicity would be expected to have a substantial impact on the accessible conformations, potentially driving the peptide into specific folded or aggregated states through non-covalent interactions.

In a typical MD simulation of a peptide containing this compound, the system would be solvated in a water box, and the trajectory of each atom would be calculated over a set period, often on the nanosecond to microsecond timescale. nih.govaps.org The resulting trajectories would then be analyzed to identify stable conformations, folding pathways, and the dynamics of intramolecular interactions.

Table 1: Representative Parameters for MD Simulation of a Peptide Containing a Non-Natural Amino Acid

ParameterExample Value/SettingPurpose
Force FieldAMBER, CHARMM, GROMOSDescribes the potential energy of the system.
Solvent ModelTIP3P, SPC/EExplicitly represents water molecules.
System Size~50,000 atomsIncludes peptide, water, and ions.
Simulation Time100 ns - 1 µsTo adequately sample conformational space.
Temperature300 KSimulates physiological conditions.
Pressure1 atmSimulates physiological conditions.
AnalysisRMSD, Ramachandran plotsTo characterize conformational changes.

This table presents typical, not specific, parameters for an MD simulation of a modified peptide.

Density Functional Theory (DFT) Applications for Structural Refinement

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of peptides with non-natural amino acids like this compound, DFT calculations serve a crucial role in refining the parameters used in classical MD simulations and in providing highly accurate geometries for key conformations.

Standard force fields used in MD simulations are primarily parameterized for the 20 proteinogenic amino acids. The unique electronic environment and bonding of the cyclopropyl group in this compound necessitates the development of specific parameters to ensure accurate simulations. DFT calculations can provide these parameters by determining bond lengths, angles, dihedral potentials, and partial charges for the non-natural residue.

For instance, DFT has been used to study the ring-opening of cyclopropyl radicals, providing insights into the kinetic barriers and the influence of substituents like amino groups. This level of detail is essential for accurately modeling the reactivity and stability of the cyclopropyl moiety within a peptide. Furthermore, DFT calculations can be used to determine the relative energies of different conformers of the amino acid itself or of short peptide fragments containing it, thus helping to validate the conformational ensembles generated by MD simulations.

Table 2: Example of DFT-Calculated Properties for a Modified Amino Acid

PropertyCalculated ValueSignificance
Bond Length (C-C in cyclopropyl)~1.51 ÅEssential for accurate geometric representation.
Bond Angle (C-C-C in cyclopropyl)~60°Defines the strained ring structure.
Dihedral Energy Barrier (Backbone)Varies (e.g., 1-5 kcal/mol)Determines the rotational freedom of the peptide chain.
Partial Atomic ChargesVariesGoverns electrostatic interactions.

The values in this table are illustrative for a cyclopropyl-containing amino acid and are not specific to this compound.

Predictive Modeling of Peptide Folding and Dynamics

Predicting the three-dimensional structure of a peptide from its amino acid sequence is a major challenge in computational biology. The inclusion of unnatural amino acids like this compound adds another layer of complexity. Recent advances in deep learning have led to the development of powerful predictive models, such as AlphaFold and its successors, that can achieve high accuracy for standard proteins.

For peptides containing unnatural amino acids, specialized models are being developed. HighFold2 and HighFold3, for example, are novel computational tools built upon the AlphaFold framework specifically designed for the structure prediction of cyclic and linear peptides containing such residues. nih.govnih.govmpu.edu.mothemoonlight.io These models work by extending the predefined structural information from natural amino acids to unnatural ones and using neural networks to characterize the atom-level features of the modified peptides. nih.govnih.govmpu.edu.mo

The process for predicting the structure of a peptide with this compound using a model like HighFold2 would involve:

Parameterization: Defining the atomic coordinates and connectivity of the this compound residue. nih.govmpu.edu.mo

Multi-scale Modeling: The model would use its trained neural networks to predict the pairwise distances and orientations between all amino acid residues, including the non-natural one.

Structure Refinement: An energy minimization step is typically performed to resolve any steric clashes and refine the final predicted structure. nih.govmpu.edu.mo

The accuracy of these predictions is often evaluated using metrics like the root-mean-square deviation (RMSD) between the predicted and experimentally determined structures. For cyclic peptides with unnatural amino acids, models like HighFold2 have achieved a median RMSD for the alpha-carbon atoms of around 1.891 Å, which represents a significant advancement in the field. nih.govnih.govmpu.edu.mo

Applications in Advanced Peptide Science and Biomedical Research

Design and Development of Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. chemimpex.com Fmoc-beta-cyclopropyl-DL-alanine is a key component in this endeavor, providing a unique scaffold for creating novel therapeutic agents. chemimpex.comchemimpex.com

A primary challenge in peptide-based drug development is their susceptibility to degradation by proteases and their inherent flexibility, which can lead to poor receptor binding. The incorporation of this compound addresses these issues through several mechanisms.

The cyclopropyl (B3062369) group is a small, rigid ring structure. When incorporated into a peptide backbone, it significantly restricts the conformational freedom of the molecule. chemimpex.com This constraint helps to lock the peptide into a specific three-dimensional shape, which can pre-organize it for optimal interaction with its biological target. This restriction of the allowed conformational space is a key strategy for improving binding affinity. The presence of such a modification has a strong influence on the conformational preference of the entire peptide chain. beilstein-journals.org

Furthermore, the unnatural structure of the beta-cyclopropyl-alanine residue enhances the peptide's stability against enzymatic degradation. mdpi.com Proteolytic enzymes are highly specific for cleaving peptide bonds between natural L-amino acids. The inclusion of a D-amino acid form (as in the DL-racemic mixture) and the beta-amino acid structure provides steric hindrance and an unfamiliar substrate for these enzymes, prolonging the peptide's half-life in biological systems. mdpi.com Research on oxytocin (B344502) analogs has demonstrated that D-amino acid substitution is a viable and significant strategy for increasing peptide stability in colonic media. mdpi.com This enhanced stability often translates to improved pharmacokinetic properties, which are crucial for developing effective therapeutic agents. chemimpex.comchemimpex.com

StrategyMechanismBenefit
Cyclopropyl Moiety Imposes rigidity on the peptide backbone, restricting phi (φ) and psi (ψ) dihedral angles.Induces and stabilizes specific secondary structures (e.g., β-turns), leading to a pre-organized conformation for receptor binding. chemimpex.combeilstein-journals.org
Beta-Amino Acid Structure Shifts the peptide bond, altering the natural backbone structure.Increases resistance to cleavage by common peptidases.
D-Alanine Component Introduces a non-natural stereoisomer into the peptide chain.Provides steric hindrance at the active site of proteolytic enzymes, significantly enhancing metabolic stability. mdpi.com

The ability to control a peptide's conformation directly impacts its binding affinity and selectivity for its target receptor. By incorporating this compound, researchers can fine-tune the spatial arrangement of a peptide's side chains to perfectly match the binding pocket of a receptor. This conformational locking can lead to a significant increase in potency and a reduction in off-target effects. chemimpex.comchemimpex.com

The unique structure can lead to compounds with enhanced selectivity and potency, making it an attractive choice for medicinal chemists. chemimpex.com For instance, research into glucagon (B607659) receptor antagonists demonstrated that optimization of beta-alanine (B559535) derivatives could transform a weak initial hit into highly potent and selective ligands. In one study, an initial library screening identified a weak human glucagon receptor antagonist with an IC50 of 7 µM. Through structural optimization of the beta-alanine scaffold, ligands with nanomolar affinity were developed. nih.gov This process highlights how modifying the amino acid structure is a powerful strategy for improving ligand-receptor interactions and developing efficacious drug candidates. nih.gov

Many biological processes are mediated by the interaction of specific protein domains, often involving secondary structures like β-turns or helices. beilstein-journals.org These motifs form the basis of the protein's function. However, using the entire protein as a drug is often impractical. Peptidomimetics offer a solution by creating small molecules that replicate the essential features of these active domains.

The conformational constraints imposed by beta-cyclopropyl-alanine are instrumental in stabilizing these specific secondary structures. beilstein-journals.org For example, the rigid turn induced by this amino acid can effectively mimic a β-turn found in a native protein. This allows for the design of small, stable peptides that can act as inhibitors or modulators of protein-protein interactions, a critical application in the development of targeted therapies. chemimpex.com

Role in Protein Engineering and De Novo Protein Design

Beyond peptidomimetics, this compound is a valuable tool in the broader field of protein engineering, where the goal is to create novel proteins with new or enhanced functions. chemimpex.comchemimpex.com

In enzyme engineering, the goal is to create biocatalysts with improved efficiency, specificity, or stability for industrial processes. The enhanced stability conferred by beta-cyclopropyl-alanine makes it a useful component for designing robust enzymes that can withstand harsh reaction conditions. chemimpex.com

Furthermore, the unique stereoelectronic properties of the cyclopropyl group can be used to modify the active site of an enzyme, potentially altering its substrate specificity or catalytic mechanism. This allows for the rational design of enzymes for novel biocatalytic applications. chemimpex.com For example, in studies focused on engineering amide synthetases, machine learning models were used to predict mutations that would improve enzyme activity for producing specific small molecule pharmaceuticals. These efforts resulted in enzyme variants with significantly enhanced performance. nih.gov One engineered mutant displayed a 30-fold improvement in activity for producing metoclopramide, while others showed up to a 42-fold improvement for different substrates. nih.gov The incorporation of specialized building blocks like this compound into such engineering cycles could provide access to even more diverse and efficient biocatalysts.

Engineered EnzymeTarget ProductReported Improvement in Activity
McbA VariantMetoclopramide~30-fold over wild type nih.gov
McbA VariantMoclobemideN/A (87% isolated yield at preparative scale) nih.gov
Various McbA Variants9 Small Molecule Pharmaceuticals1.6 to 42-fold over wild type nih.gov

Design of Novel Protein Scaffolds and Folds

The introduction of this compound into peptide chains is a powerful strategy for engineering novel protein scaffolds and influencing protein folding. The cyclopropyl group, a small, rigid ring, imparts significant conformational constraints on the peptide backbone. This rigidity can be harnessed to pre-organize a peptide into a specific secondary structure, such as a β-turn or β-sheet, which is often crucial for biological activity. nih.govnih.gov

Research has shown that conformationally constrained amino acids are instrumental in stabilizing desired peptide conformations. nih.gov The cyclopropyl ring in β-cyclopropylalanine effectively restricts the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds, thereby reducing the entropic penalty upon binding to a biological target. rsc.org This can lead to more favorable and specific interactions with proteins.

Bioconjugation Strategies and Bio-functionalization with this compound

Bioconjugation, the covalent attachment of molecules to biomolecules like peptides, is essential for developing advanced biomedical tools. chemimpex.com this compound serves as a valuable component in peptides designed for such applications. The Fmoc protecting group is standard in solid-phase peptide synthesis and its removal reveals a primary amine at the N-terminus, which can be used as a handle for selective chemical modifications. chemimpex.com This allows for the site-specific attachment of various moieties, including fluorophores, polymers, or drug molecules. chemimpex.comrsc.org

Development of Targeted Molecular Probes

Targeted molecular probes are essential for bioimaging and diagnostics. They are typically composed of a targeting moiety, such as a peptide, linked to a reporter molecule, like a fluorescent dye. While specific examples utilizing this compound are not extensively detailed in the literature, peptides containing this residue are prime candidates for creating such probes.

The general strategy involves synthesizing a peptide with a specific binding affinity, which can be enhanced by the conformational constraints of the cyclopropyl group. Following synthesis and purification, the N-terminal amine (after Fmoc removal) or a side-chain functional group can be selectively reacted with a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC) or rhodamine. nih.gov The resulting fluorescently-labeled peptide can then be used to visualize and track biological processes or target cells in vitro and in vivo. The inherent stability conferred by the cyclopropyl group can be advantageous, potentially leading to probes with longer half-lives and better signal-to-noise ratios.

Fabrication of Peptide-Based Hybrid Materials

Peptide-based hybrid materials, which combine the biological functionality of peptides with the structural properties of synthetic polymers or nanomaterials, are a rapidly growing field. These materials have applications in tissue engineering, drug delivery, and biosensing. The incorporation of this compound into peptides can be beneficial in the design of these materials.

One common strategy for creating peptide-polymer conjugates involves synthesizing a peptide on a solid support and then using a reactive handle on the peptide to initiate polymerization or to "click" onto a pre-formed polymer. rsc.orgnih.gov The N-terminus of a peptide containing β-cyclopropylalanine can serve as such a handle. For instance, after synthesis, the deprotected N-terminal amine can be conjugated to polymers with amine-reactive groups. nih.gov

Similarly, peptides can be functionalized onto the surface of nanomaterials like carbon nanotubes or quantum dots to create hybrid materials with specific biological recognition capabilities. nih.govrsc.org The amino group of the deprotected β-cyclopropylalanine peptide could be used for amide bond formation with carboxylated nanomaterials, creating a stable linkage. rsc.org The rigid structure imparted by the cyclopropyl residue can help present the peptide in a consistent orientation on the material's surface, enhancing its functional properties. nih.gov

Structure-Activity Relationship (SAR) Studies and Lead Optimization

This compound is a critical tool for medicinal chemists conducting structure-activity relationship (SAR) studies. chemimpex.com SAR studies aim to understand how the chemical structure of a compound influences its biological activity, which is fundamental for optimizing lead compounds into effective drugs. mdpi.com The unique stereochemical and conformational properties of the cyclopropyl group provide a valuable probe for these investigations. rsc.org

By substituting natural amino acids with β-cyclopropylalanine, researchers can systematically explore the impact of conformational rigidity on peptide potency, selectivity, and metabolic stability. chemimpex.comchemimpex.com The small, rigid nature of the cyclopropyl ring can lock a peptide into a bioactive conformation, thereby increasing its affinity for a target receptor and enhancing its therapeutic efficacy. rsc.orgchemimpex.com

Elucidating the Stereochemical and Conformational Requirements for Bioactivity

Studies on opioid peptides have shown that the stereochemistry of an alanine (B10760859) residue can significantly influence the peptide's conformation and crystal packing, which in turn affects its biological activity. nih.gov The incorporation of a D-amino acid can induce specific intramolecular interactions that pre-organize the peptide for receptor binding. nih.gov

Rational Design of Peptide Analogs with Improved Properties

Rational drug design involves creating new molecules with a specific biological activity based on a detailed understanding of the target's structure and the ligand's SAR. nih.gov this compound is an exemplary building block for this approach. nih.govnih.gov Its incorporation allows for the design of peptide analogs with enhanced pharmacological profiles, such as increased potency, greater stability against enzymatic degradation, and improved bioavailability. chemimpex.comchemimpex.com

For example, in the development of inhibitors for certain enzymes, replacing a flexible side chain with a rigid cyclopropyl group can lead to a significant increase in binding affinity. This is attributed to the reduction in the entropic cost of binding, as the molecule is already in a conformationally favorable state. rsc.org This strategy has been successfully applied to design potent and orally available glucagon receptor antagonists.

The table below presents findings from studies where cyclopropyl-containing amino acids were rationally incorporated to improve peptide or molecule properties.

Original MoietyReplacement MoietyObserved ImprovementReference
Double BondCyclopropyl RingRemoval of a potential Michael acceptor, improving drug-like properties.
Isopropyl GroupCyclopropyl GroupInduced a greater percentage of the active 'E' conformation in formyl tripeptides.
Natural Amino AcidsCyclopropyl Amino AcidsEnhanced bioactivity and stability against enzymatic cleavage in peptide hormones.

These examples underscore the power of using structurally unique amino acids like this compound to rationally engineer peptide-based therapeutics with superior performance.

Advanced Methodologies and Future Research Directions

Integration of Multi-Omics Data with Structural Biology

The comprehensive understanding of complex biological systems increasingly relies on the integration of multiple "omics" data streams, including genomics, transcriptomics, proteomics, and metabolomics. numberanalytics.comnih.gov While the direct application of multi-omics to study a single non-canonical amino acid like Fmoc-beta-cyclopropyl-DL-alanine is not yet widespread, the potential for generating significant biological insights is substantial.

Integrating structural biology data, such as that obtained from X-ray crystallography or NMR spectroscopy of peptides containing β-cyclopropyl-alanine, with multi-omics datasets can provide a more holistic view of its biological impact. rsc.orgnih.gov For instance, if a peptide incorporating this amino acid shows a particular therapeutic effect, proteomics could reveal changes in protein expression levels, while metabolomics could identify alterations in metabolic pathways. nih.govmdpi.com This integrated approach allows researchers to connect the specific structural features of the amino acid—its constrained conformation—to its functional consequences at a systems level. nih.gov

Future research could focus on developing computational models and bioinformatics tools specifically designed to integrate structural data of peptides containing unnatural amino acids with various omics layers. nih.govfrontiersin.org Such tools would help in predicting the biological effects of incorporating this compound into peptide sequences and in designing novel peptides with desired therapeutic or biotechnological functions.

High-Throughput Synthesis and Screening in Combinatorial Libraries

Combinatorial chemistry has revolutionized drug discovery by enabling the rapid synthesis and screening of vast libraries of compounds. nih.govnih.gov The inclusion of conformationally constrained amino acids like this compound into combinatorial peptide libraries offers a powerful strategy for discovering novel bioactive molecules. nih.gov

High-Throughput Synthesis: The Fmoc solid-phase peptide synthesis (SPPS) methodology is well-suited for automation and the parallel synthesis of peptide libraries. youtube.comaltabioscience.com The availability of this compound as a building block facilitates its incorporation into diverse peptide sequences using standard synthesis protocols. chemimpex.comanaspec.com Methodologies for the efficient, scalable synthesis of cyclopropane (B1198618) amino acid building blocks are continually being improved, which will further enable their use in large-scale library generation. nih.gov

Screening in Combinatorial Libraries: Once synthesized, these libraries can be screened for various biological activities, such as enzyme inhibition, receptor binding, or antimicrobial effects. google.comwipo.int The rigid structure conferred by the cyclopropyl (B3062369) group can lead to peptides with higher affinity and selectivity for their targets. nih.govsci-hub.se Techniques like one-bead-one-compound (OBOC) libraries allow for the efficient screening of millions of distinct peptide sequences. nih.gov The incorporation of unnatural amino acids, including cyclopropyl-containing ones, is a key advantage of synthetic libraries over biological display methods. nih.gov

Table 1: Methodologies for High-Throughput Peptide Synthesis
MethodologyDescriptionRelevance to this compoundReferences
Automated Solid-Phase Peptide Synthesis (SPPS)Utilizes robotic systems to perform the repetitive steps of amino acid coupling and deprotection on a solid support.This compound can be used as a standard building block in automated synthesizers. altabioscience.comnih.gov
Split-and-Mix SynthesisA technique for creating one-bead-one-compound (OBOC) combinatorial libraries by splitting resin beads into portions, coupling a different amino acid to each, and then mixing them together before the next coupling cycle.Allows for the generation of massive libraries where each bead displays a unique peptide sequence containing the cyclopropyl amino acid. nih.gov
Positional ScanningInvolves creating sub-libraries where one position is fixed with a specific amino acid while other positions are mixtures. Screening these sub-libraries helps to systematically determine the optimal residue at each position.Can be used to rapidly identify the most favorable positions for incorporating this compound to achieve a desired biological activity. nih.govencyclopedia.pub

Development of Novel Bioanalytical and Spectroscopic Probes

The detailed characterization of peptides containing this compound requires sophisticated analytical and spectroscopic techniques. The development of novel probes and methods is crucial for understanding its conformational effects and interactions.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) are invaluable for elucidating the three-dimensional structure of peptides. nih.govacs.org Studies on dipeptide mimics containing a cyclopropyl group have demonstrated its capacity to induce specific turn structures, which can be characterized by these methods. nih.govacs.org For example, NMR can be used to detect intramolecular hydrogen bonding, a key feature of stable secondary structures like β-turns. nih.gov

Future directions include the development of fluorescently labeled or isotopically enriched versions of this compound. These probes could be used in fluorescence resonance energy transfer (FRET) studies to monitor peptide folding and binding events in real-time or in advanced NMR experiments to obtain more precise structural information. Furthermore, computational methods combined with spectroscopic data can provide a more dynamic picture of how the cyclopropyl constraint influences peptide conformation and flexibility. rsc.org

Table 2: Spectroscopic Techniques for Characterizing Cyclopropyl-Containing Peptides
TechniqueInformation ObtainedApplication to this compound PeptidesReferences
Nuclear Magnetic Resonance (NMR)Provides detailed information on atomic connectivity, three-dimensional structure, and molecular dynamics.Can confirm the incorporation of the amino acid, determine the peptide's solution structure, and identify intramolecular interactions like hydrogen bonds induced by the cyclopropyl ring. nih.govnih.govacs.org
Circular Dichroism (CD) SpectroscopyUsed to analyze the secondary structure content of peptides and proteins (e.g., α-helices, β-sheets, turns).Can quantify the extent to which the cyclopropyl constraint promotes the formation of specific secondary structures, such as β-turns. nih.govacs.org
Infrared (IR) SpectroscopyProvides information about vibrational modes of molecules, particularly useful for studying hydrogen bonding.Can be used to study the hydrogen bonding patterns within peptides, confirming the presence of stable folded conformations. nih.govacs.org
Mass Spectrometry (MS)Determines the mass-to-charge ratio of molecules, confirming molecular weight and sequence.Essential for verifying the successful synthesis and purity of peptides containing this compound. youtube.com

Emerging Applications in Supramolecular Chemistry and Nanomaterials

The ability of Fmoc-protected amino acids to self-assemble into ordered nanostructures has opened up new frontiers in materials science. beilstein-journals.orgacs.orgnih.gov The Fmoc group, through π-π stacking interactions, and the amino acid portion, through hydrogen bonding, drive the formation of structures like nanofibers, hydrogels, and nanoparticles. beilstein-journals.orgmdpi.com

The incorporation of this compound into these systems is a promising area of research. The rigid cyclopropyl group can influence the packing and morphology of the resulting nanomaterials. A recent study highlighted the crucial role of the cyclopropyl ring in forming specific supramolecular synthons through C–H···π interactions, which can be vital in designing new materials and understanding bio-complexes. rsc.orgrsc.org

These self-assembled materials have potential applications in:

Drug Delivery: Nanoparticles formed from Fmoc-amino acids can encapsulate therapeutic agents. beilstein-journals.orgnih.gov The unique properties of the cyclopropyl group could be harnessed to fine-tune the release characteristics and stability of these nanocarriers.

Tissue Engineering: Hydrogels based on self-assembling peptides can serve as scaffolds for cell growth. beilstein-journals.orgnih.gov The conformational stability provided by cyclopropyl amino acids might enhance the mechanical properties of these hydrogels.

Biocatalysis: Ordered peptide assemblies can be designed to mimic enzyme active sites, creating novel catalytic nanomaterials.

The co-assembly of this compound with other Fmoc-amino acids could lead to nanomaterials with novel and tunable properties, further expanding their application scope. acs.orgnih.gov

Challenges and Opportunities in the Field of Conformationally Constrained Amino Acids

The field of conformationally constrained amino acids, including this compound, is rich with both challenges and opportunities that will shape the future of peptide-based technologies.

Challenges:

Synthesis: While methods exist, the synthesis of non-canonical amino acids can be complex and costly compared to their natural counterparts. nih.govmblintl.com Achieving stereospecificity in multi-step syntheses remains a significant hurdle. nih.gov

Predicting Conformation: Although these amino acids are designed to reduce flexibility, accurately predicting the exact conformation a peptide will adopt upon their incorporation is still challenging and often requires extensive experimental validation. nih.gov

Limited Toolbox: While the number of available non-canonical amino acids is growing, there is still a need for a wider variety of building blocks to precisely control peptide structure and function. rsc.org

Opportunities:

Enhanced Drug Properties: The primary opportunity lies in drug discovery. Constraining peptide conformation can lead to increased metabolic stability (resistance to proteolysis), higher receptor affinity and selectivity, and improved bioavailability. nih.govsci-hub.se The cyclopropyl group is particularly effective in this regard. nih.gov

Novel Therapeutics: The exploration of a wider chemical space using constrained amino acids opens the door to developing therapeutics for targets previously considered "undruggable" by traditional small molecules or biologics. rsc.org

Advanced Materials: As discussed, these amino acids are key components for creating novel, functional biomaterials with applications ranging from medicine to nanotechnology. nih.govbeilstein-journals.org

Tool for Chemical Biology: Peptides incorporating constrained amino acids serve as powerful tools to probe protein-protein interactions and elucidate complex biological pathways.

Overcoming the synthetic challenges and developing robust predictive models will unlock the full potential of this compound and other constrained amino acids, paving the way for the next generation of peptide-based drugs and materials.

Q & A

Q. How to reconcile conflicting NMR data for cyclopropyl-containing amino acids across studies?

  • Methodological Answer : Standardize NMR acquisition parameters (e.g., 600 MHz, DMSO-d6 vs. CDCl3) and reference compounds. Use 2D NMR (HSQC, COSY) to resolve overlapping signals. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.